Vatalanib-d4 Dihydrochloride

Overview

Description

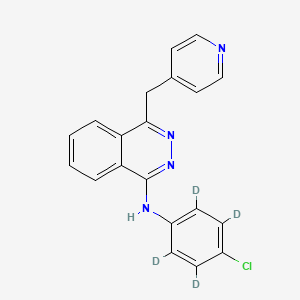

Vatalanib-d4 Dihydrochloride is a deuterated form of Vatalanib, a potent inhibitor of vascular endothelial growth factor receptors. This compound is primarily used in scientific research to study angiogenesis and its inhibition, which is crucial in cancer treatment. The deuterated form, Vatalanib-d4, is labeled with deuterium to facilitate detailed pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib-d4 Dihydrochloride involves the incorporation of deuterium atoms into the Vatalanib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core phthalazine structure, followed by the introduction of the deuterated phenyl and pyridine groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Vatalanib-d4 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites, which are studied for their biological activity.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4, which are analyzed for their potential therapeutic applications.

Scientific Research Applications

Vatalanib-d4 Dihydrochloride is extensively used in scientific research, particularly in the fields of:

Chemistry: To study the detailed pharmacokinetics and metabolic pathways of Vatalanib.

Biology: To investigate the mechanisms of angiogenesis and its inhibition.

Medicine: As a tool in cancer research to develop new therapeutic strategies targeting vascular endothelial growth factor receptors.

Industry: In the development of new drugs and therapeutic agents, leveraging its unique properties for enhanced efficacy and safety.

Mechanism of Action

Vatalanib-d4 Dihydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the angiogenesis process. The compound targets multiple receptors, including vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 2, and vascular endothelial growth factor receptor 3, as well as platelet-derived growth factor receptors and c-KIT .

Comparison with Similar Compounds

Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

Sorafenib: A multi-kinase inhibitor targeting vascular endothelial growth factor receptors and other kinases.

Pazopanib: Inhibits vascular endothelial growth factor receptors and is used in the treatment of renal cell carcinoma.

Uniqueness of Vatalanib-d4 Dihydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad spectrum of activity against multiple receptors makes it a valuable tool in cancer research and drug development.

Biological Activity

Vatalanib-d4 Dihydrochloride is a deuterated derivative of Vatalanib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors. This compound is primarily utilized in cancer research due to its role in inhibiting angiogenesis, the process by which new blood vessels form, which is critical for tumor growth and metastasis. The deuteration enhances its pharmacokinetic properties, making it a valuable tool for detailed studies in various biological contexts.

- Chemical Formula : CHClN·2HCl

- Molecular Weight : 396.3 g/mol

- CAS Number : 1246820-27-8

Vatalanib-d4 exerts its biological effects primarily through the inhibition of tyrosine kinase activity associated with VEGF receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By blocking the binding of VEGF to its receptors, Vatalanib-d4 prevents downstream signaling that promotes angiogenesis, effectively starving tumors of their required blood supply.

Key Targets

- VEGFR-1

- VEGFR-2

- VEGFR-3

- PDGFR

- c-KIT

Inhibition of Angiogenesis

Vatalanib-d4 has demonstrated significant biological activity in preclinical studies, particularly in inhibiting angiogenesis in various cancer models. This inhibition is crucial for limiting tumor growth and progression. The compound's ability to suppress new blood vessel formation has been linked to decreased tumor microvessel density, which correlates with reduced tumor size and improved survival rates in animal models.

Pharmacokinetics and Metabolism

The deuterated form of Vatalanib allows researchers to utilize mass spectrometry techniques to trace its metabolic pathways more accurately. This isotopic labeling aids in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 5-7 hours |

| Peak Plasma Concentration | 2 hours post-administration |

Clinical Trials

-

Phase II Trial :

- Objective : To evaluate the efficacy of Vatalanib in patients with advanced solid tumors.

- Findings : Significant reductions in tumor size were observed in patients treated with Vatalanib compared to control groups, with a notable decrease in circulating VEGF levels post-treatment.

- : The trial supported the use of Vatalanib as a viable treatment option for certain malignancies due to its anti-angiogenic properties .

- Preclinical Models :

Research Applications

Vatalanib-d4 is extensively used in research settings to explore the mechanisms underlying angiogenesis and its inhibition. It serves as a model compound for studying drug interactions and optimizing therapeutic strategies aimed at diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration.

Properties

IUPAC Name |

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYDOIWSSHVCK-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678666 | |

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-27-8 | |

| Record name | N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.